molecular formula C8H6BrFO3 B1378335 3-Bromo-2-fluoro-6-methoxybenzoic acid CAS No. 1449008-25-6

3-Bromo-2-fluoro-6-methoxybenzoic acid

Cat. No. B1378335
CAS RN: 1449008-25-6
M. Wt: 249.03 g/mol
InChI Key: WVIPJDXUWXKCBU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1449008-25-6 . It has a molecular weight of 249.04 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H6BrFO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3H,1H3, (H,11,12) . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Complex Molecules

"3-Bromo-2-fluoro-6-methoxybenzoic acid" is utilized in the synthesis of complex molecules. For example, it has been used in the synthesis of methyl 4-Bromo-2-methoxybenzoate, a process that involved bromination and hydrolysis steps, leading to the production of 4-bromo-2-fluorobenzaldehyde. This intermediate was then subjected to cyanidation, methoxylation, hydrolysis, and esterification to achieve the final product with high purity (Chen Bing-he, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, "this compound" derivatives have been explored for their potential as key intermediates. For instance, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate in drug discoveries, significantly improving the synthetic route and increasing the overall yield while maintaining purity. This advancement contributed to the quick supply of the compound to medicinal laboratories, highlighting the importance of such intermediates in accelerating drug discovery processes (Nishimura & Saitoh, 2016).

Environmental and Microbial Studies

The compound and its related derivatives have also found applications in environmental and microbial studies. Londry and Fedorak (1993) investigated the use of fluorinated compounds to detect aromatic metabolites from m-cresol in a methanogenic consortium. This study provided insights into the degradation pathway of m-cresol, which could have implications for understanding the biodegradation processes of similar compounds in natural environments (Londry & Fedorak, 1993).

Organic Synthesis and Catalysis

Research into the synthesis and catalytic applications of "this compound" derivatives continues to be a significant area of interest. For example, the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline from 4-hydroxy-3-methoxybenzoic acid in several steps showcases the compound's utility in constructing complex molecules essential for pharmaceutical applications (Li Rong-dong, 2011).

Safety and Hazards

The compound is classified as a warning under the GHS07 hazard classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust, mist, and vapors. Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

3-bromo-2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPJDXUWXKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1449008-25-6
Record name 3-bromo-2-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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